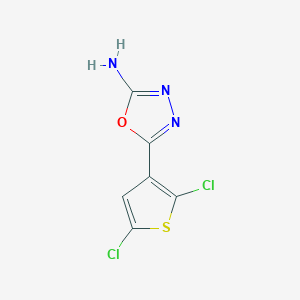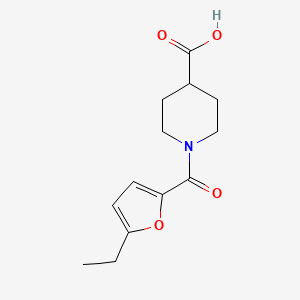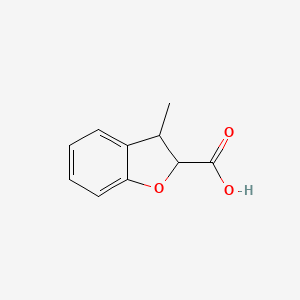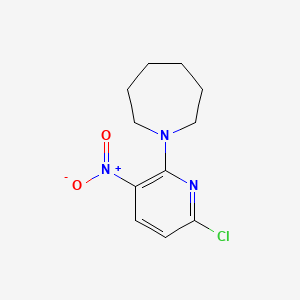![molecular formula C10H11NO4S B1420035 3-[(Cyclopropylsulfonyl)amino]benzoic acid CAS No. 1203110-28-4](/img/structure/B1420035.png)
3-[(Cyclopropylsulfonyl)amino]benzoic acid
Übersicht
Beschreibung
“3-[(Cyclopropylsulfonyl)amino]benzoic acid” is a chemical compound with the molecular formula C10H11NO4S . It has a molecular weight of 241.26 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(Cyclopropylsulfonyl)amino]benzoic acid” are not fully detailed in the sources. The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
- Methods of Application: The process involves the reaction between resorcinol and p-aminobenzoic acid to synthesize azo dye (S1). This is then reacted with concentrated sulfuric acid to form ester (S2). Hydrazide (S3) is synthesized by reacting ester (S2) with 80% hydrazine hydrate. Further reactions of hydrazide (S3) with various anhydrides result in cyclization facilitated by acetic acid, yielding six-membered heterocyclic compounds .
- Results or Outcomes: The synthesized compounds were characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Elemental Analysis (CHNS). The biological activity of these synthesized compounds was also investigated .
Antiviral Activity Against Influenza A Virus
- Methods of Application: The study applied a cell-based approach to evaluate the antiviral activity of a series of newly synthesized benzoic acid derivatives .
- Results or Outcomes: NC-5 inhibited influenza A viruses A/FM/1/47 (H1N1), A/Beijing/32/92 (H3N2) and oseltamivir-resistant mutant A/FM/1/47-H275Y (H1N1-H275Y) in a dose-dependent manner. The 50% effective concentrations (EC 50) for H1N1 and H1N1-H275Y were 33.6 μM and 32.8 μM, respectively .
Anti-Trypanosomal Agents
- Methods of Application: The study involved the design and synthesis of a new series of benzoic acid derivatives .
- Results or Outcomes: Three compounds (14, 18, and 19) were found to be effective as trans-sialidase inhibitors and anti-trypanosomal agents .
Synthesis of Quinoxaline Derivatives
- Methods of Application: The synthesis involves the reaction of p-amino benzoic acid with 2-chloro-3 substituted styryl quinoxaline and triethylamine, refluxed in ethanol for 11 hours .
- Results or Outcomes: The synthesized quinoxaline derivatives were characterized using various spectroscopic techniques .
Synthesis of Schiff Bases
- Methods of Application: The synthesis involves the reaction of 4-aminobenzoic acid with an aldehyde, refluxed for 3 hours, and then stirred at room temperature .
- Results or Outcomes: The synthesized Schiff bases were characterized using various spectroscopic techniques .
Biological Evaluation of Benzoic Acid Derivatives
- Methods of Application: The study involved the synthesis of these derivatives and their evaluation through molecular docking, cytotoxicity (against HeLa), and antioxidant activity .
- Results or Outcomes: Among the synthesized derivatives, the compound 3d exhibited the highest inhibition in the DPPH and ABTS antioxidant activity evaluation. It also showed better glide and E model scores when docked with HDAC8 using the GLIDE program .
Synthesis of Quinones
- Methods of Application: The synthesis involves the reaction of p-amino benzoic acid with 2,3-dichloronaphthalene-1,4-dione and triethylamine, refluxed in ethanol for 11 hours .
- Results or Outcomes: The synthesized quinones were characterized using various spectroscopic techniques .
Synthesis of Schiff Bases
- Methods of Application: The synthesis involves the reaction of 4-aminobenzoic acid with an aldehyde, refluxed for 3 hours, and then stirred at room temperature .
- Results or Outcomes: The synthesized Schiff bases were characterized using various spectroscopic techniques .
Biological Evaluation of Benzoic Acid Derivatives
- Methods of Application: The study involved the synthesis of these derivatives and their evaluation through molecular docking, cytotoxicity (against HeLa), and antioxidant activity .
- Results or Outcomes: Among the synthesized derivatives, the compound 3d exhibited the highest inhibition in the DPPH and ABTS antioxidant activity evaluation. It also showed better glide and E model scores when docked with HDAC8 using the GLIDE program .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(cyclopropylsulfonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-8(6-7)11-16(14,15)9-4-5-9/h1-3,6,9,11H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNQJTNDRTVEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopropylsulfonyl)amino]benzoic acid | |
CAS RN |
1203110-28-4 | |
| Record name | 3-cyclopropanesulfonamidobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










amine](/img/structure/B1419966.png)




![4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid](/img/structure/B1419972.png)
